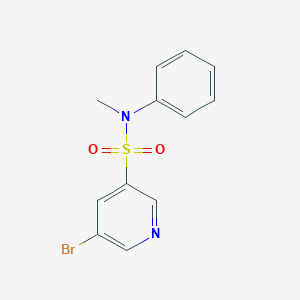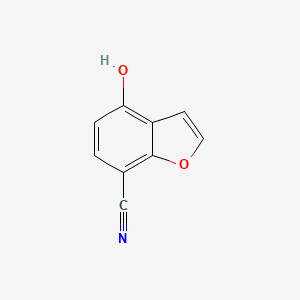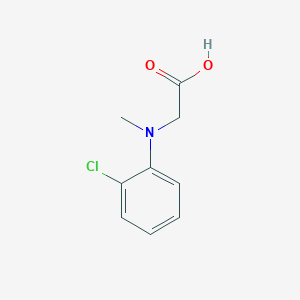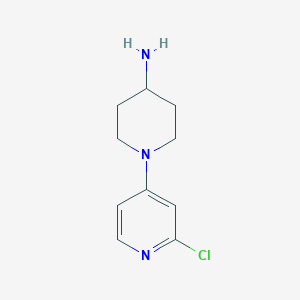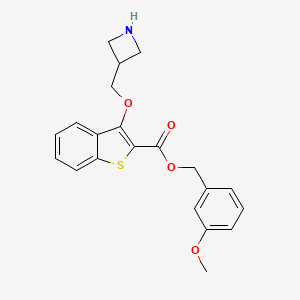
(3-Methoxyphenyl)methyl 3-(azetidin-3-ylmethoxy)-1-benzothiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methoxyphenyl)methyl 3-(azetidin-3-ylmethoxy)-1-benzothiophene-2-carboxylate is a complex organic compound that features a benzothiophene core, an azetidine ring, and a methoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxyphenyl)methyl 3-(azetidin-3-ylmethoxy)-1-benzothiophene-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the benzothiophene core, followed by the introduction of the azetidine ring and the methoxyphenyl group. Key steps may include:
Formation of Benzothiophene Core: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of Azetidine Ring: Azetidine rings can be synthesized via cyclization reactions of appropriate amine precursors under basic conditions.
Attachment of Methoxyphenyl Group: This step often involves nucleophilic substitution reactions where the methoxyphenyl group is introduced onto the benzothiophene core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Methoxyphenyl)methyl 3-(azetidin-3-ylmethoxy)-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Applications De Recherche Scientifique
Chemistry
In chemistry, (3-Methoxyphenyl)methyl 3-(azetidin-3-ylmethoxy)-1-benzothiophene-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .
Biology and Medicine
Its structural features make it a candidate for the development of new therapeutic agents targeting various diseases .
Industry
In industry, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .
Mécanisme D'action
The mechanism of action of (3-Methoxyphenyl)methyl 3-(azetidin-3-ylmethoxy)-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The benzothiophene core and azetidine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other benzothiophene derivatives and azetidine-containing molecules. Examples include:
Benzothiophene Derivatives: Compounds with similar benzothiophene cores but different substituents.
Azetidine-Containing Molecules: Compounds featuring the azetidine ring, such as azetidine-2-ones
Uniqueness
The uniqueness of (3-Methoxyphenyl)methyl 3-(azetidin-3-ylmethoxy)-1-benzothiophene-2-carboxylate lies in its combination of structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C21H21NO4S |
|---|---|
Poids moléculaire |
383.5 g/mol |
Nom IUPAC |
(3-methoxyphenyl)methyl 3-(azetidin-3-ylmethoxy)-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C21H21NO4S/c1-24-16-6-4-5-14(9-16)12-26-21(23)20-19(25-13-15-10-22-11-15)17-7-2-3-8-18(17)27-20/h2-9,15,22H,10-13H2,1H3 |
Clé InChI |
ITSDCNRPKQUQRM-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)COC(=O)C2=C(C3=CC=CC=C3S2)OCC4CNC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl N-[4-bromo-5-(furan-3-yl)thiophen-2-yl]carbamate](/img/structure/B13870200.png)
![1-[(4-Bromophenyl)methyl]-2,3-dihydroindole](/img/structure/B13870203.png)

![4-[1-(1H-imidazol-5-yl)ethyl]-2,3-dimethylpyridine](/img/structure/B13870216.png)
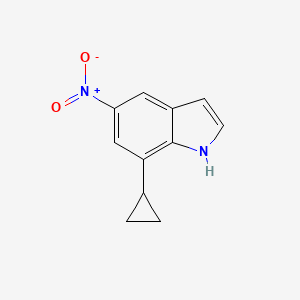

![Tert-butyl 4-([4-chloro-2-[(morpholin-4-yl)carbonyl]phenyl]methyl)piperazine-1-carboxylate](/img/structure/B13870234.png)
